3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
“3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid” is a derivative of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP), which is a starting material for polymers and a useful reagent for click chemistry and biological studies . BCP is an organic compound and the simplest member of the bicyclic bridged compounds family .
Molecular Structure Analysis
BCP is a hydrocarbon with the formula C5H8. Its molecular structure consists of three rings of four carbon atoms each . The molecular weight of a related compound, 3-Methoxybicyclo[1.1.1]pentane-1-carboxylic acid, is 142.152 Da .Chemical Reactions Analysis
BCP has been used in various chemical reactions. For example, it has been used in the synthesis of chiral BCPs , in the borylation of tertiary C–H bonds , and in the synthesis of a BCP-containing aromatic Lipoxin B4 .Scientific Research Applications
Acidity and Substituent Effects
A study by Wiberg (2002) explored the substituent effects on the acidity of bicyclo[1.1.1]pentane-1-carboxylic acids, offering insights into how different substituents can influence the acid's properties. This research is crucial for understanding the chemical behavior of derivatives like 3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid in various environments, which could be relevant for designing more stable and effective molecules for scientific and pharmaceutical applications (Wiberg, 2002).
Bioisosteres and Drug Design
Hughes et al. (2019) reported on the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, highlighting the importance of bicyclo[1.1.1]pentane derivatives as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes in drug design. This study underscores the potential of using this compound and similar compounds in creating novel pharmaceuticals with improved properties (Hughes et al., 2019).
Enantioselective Synthesis
Garlets et al. (2020) explored the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes, providing a method to access chiral substituted derivatives. This research demonstrates the potential for developing stereochemically complex molecules based on the bicyclo[1.1.1]pentane scaffold, which could have significant implications for the synthesis of enantioselective compounds in medicinal chemistry (Garlets et al., 2020).
Synthetic Methodologies
A variety of studies have focused on developing novel synthetic methodologies for bicyclo[1.1.1]pentane derivatives, including this compound. These methodologies enable the efficient synthesis of these compounds, which are challenging due to their strained structure but are highly valuable in drug discovery for their unique physicochemical properties. For example, radical acylation, photochemical synthesis, and flow-enabled synthesis techniques have been developed to create bicyclo[1.1.1]pentane derivatives with a broad range of functionalizations, demonstrating their versatility and potential in medicinal chemistry and beyond (Li et al., 2022; Levin et al., 2003; VanHeyst et al., 2020).
Mechanism of Action
While the specific mechanism of action for “3-(Acetyloxy)bicyclo[1.1.1]pentane-1-carboxylic acid” is not mentioned in the search results, BCPs have been used as bioisosteres of para-substituted phenyl rings, tert-butyl groups, or internal alkynes in drug design. This leads to drug analogues with enhanced pharmacokinetic and physicochemical properties .
Future Directions
BCPs have been playing an important role in medicinal chemistry and have been mentioned in more than 200 patents . The development of synthetic methods towards the stereoselective carboboration of hydrocarbons and the direct functionalization of alkanes is a current research interest . The design and synthesis of more chemically and metabolically stable lipoxin analogues has been the focus of considerable interest in recent years .
Properties
IUPAC Name |
3-acetyloxybicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(9)12-8-2-7(3-8,4-8)6(10)11/h2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEBEDJATCFMRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC(C1)(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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